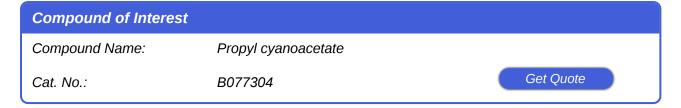


Propyl Cyanoacetate: A Technical Guide to its Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl cyanoacetate is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its unique structure, featuring both a nitrile and an ester functional group, imparts a distinct reactivity that allows for its participation in a variety of chemical transformations, including nucleophilic substitutions and condensation reactions.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of **propyl cyanoacetate**, its molecular structure, detailed spectroscopic data, and an experimental protocol for its synthesis via Fischer esterification. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Structure and Identification

Propyl cyanoacetate, also known as n-**propyl cyanoacetate** or cyanoacetic acid propyl ester, is the n-propyl ester of cyanoacetic acid.[1] Its structure consists of a propyl group attached to the oxygen of the ester functionality, which is alpha to a methylene group bonded to a nitrile.

- IUPAC Name: propyl 2-cyanoacetate
- Molecular Formula: C₆H₉NO₂



CAS Number: 14447-15-5[1]

• SMILES: CCCOC(=0)CC#N

• InChl: 1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3

Physicochemical Properties

Propyl cyanoacetate is a colorless to slightly yellowish transparent liquid at room temperature with a characteristic sweet, fruity aroma.[1] It is insoluble in water but miscible with alcohol and ether.[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	127.14 g/mol	[1]
Boiling Point	216 °C	[1]
Density	1.03 g/cm ³	[1]
Refractive Index	1.4200-1.4230	[1]
Flash Point	108 °C	[1]
Water Solubility	Insoluble	[1]
Vapor Pressure	0.243 mmHg at 25°C	[1]
pKa (Predicted)	3.10 ± 0.10	[1]

Spectroscopic Data

The structural identification of **propyl cyanoacetate** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **propyl cyanoacetate** exhibits four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, multiplicities, and assignments are detailed in Table 2.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.17	Triplet	2H	-O-CH2-CH2-CH3
3.52	Singlet	2H	NC-CH ₂ -COO-
1.71	Sextet	2H	-O-CH2-CH2-CH3
0.97	Triplet	3H	-O-CH₂-CH₂-CH₃

(Data sourced from a 400 MHz spectrum in CDCl₃)[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides evidence for the six carbon atoms in the **propyl cyanoacetate** molecule. The approximate chemical shifts are presented in Table 3.

Chemical Shift (ppm)	Assignment
~163	C=O (Ester)
~115	C≡N (Nitrile)
~68	-O-CH ₂ -
~25	NC-CH ₂ -COO-
~22	-CH2-CH2-CH3
~10	-CH₃

(Data interpreted from SpectraBase)[3]

Infrared (IR) Spectroscopy

The IR spectrum of **propyl cyanoacetate** displays characteristic absorption bands corresponding to its functional groups. The major peaks are summarized in Table 4.



Wavenumber (cm ⁻¹)	Functional Group	Vibration
~2970	С-Н	Alkane Stretch
~2260	C≡N	Nitrile Stretch
~1745	C=O	Ester Stretch
~1250	C-O	Ester Stretch

(Data interpreted from SpectraBase)[4]

Reactivity and Applications

The reactivity of **propyl cyanoacetate** is dominated by its two functional groups. The methylene protons alpha to both the nitrile and carbonyl groups are acidic, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile and is central to the utility of **propyl cyanoacetate** in carbon-carbon bond-forming reactions.

A primary application is in the Knoevenagel condensation, where it reacts with aldehydes and ketones in the presence of a weak base to form α,β -unsaturated cyanoesters.[5] These products are valuable intermediates in the synthesis of various pharmaceuticals and other complex organic molecules.

Additionally, **propyl cyanoacetate** serves as a precursor in the production of agrochemicals and can be incorporated into polymers to modify their properties.[1][2]

Experimental Protocols Synthesis of Propyl Cyanoacetate via Fischer Esterification

The following is an adapted experimental protocol for the synthesis of **propyl cyanoacetate** based on the well-established Fischer esterification method.[6]

Reaction Scheme:

HOOC-CH2-CN + CH3CH2CH2-OH --[H+]--> CH3CH2CH2-OOC-CH2-CN + H2O



Materials:

- Cyanoacetic acid
- n-Propanol
- Concentrated sulfuric acid
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux with a Dean-Stark apparatus, separation, and distillation.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyanoacetic acid (1.0 mol), n-propanol (3.0 mol, used in excess to drive the equilibrium), and toluene (150 mL).
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the stirred mixture.
- Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap
 as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 35 hours).
- Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer
 the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate
 solution until the effervescence ceases. This step neutralizes the acidic catalyst.
- Workup: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.



 Purification: Remove the toluene and excess n-propanol by distillation. The remaining crude product can be purified by vacuum distillation to yield pure propyl cyanoacetate.



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Fig. 1: Experimental workflow for the synthesis of propyl cyanoacetate.

Safety and Handling

Propyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

Propyl cyanoacetate is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as Fischer esterification. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

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